molecular formula C10H16Cl2N2O2 B2548740 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 2225146-00-7

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride

Cat. No.: B2548740
CAS No.: 2225146-00-7
M. Wt: 267.15
InChI Key: ZVLFJGMSBOEHAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride typically involves organic synthesis techniques. One common method includes the reaction of 2-(aminomethyl)benzaldehyde with glycine in the presence of hydrochloric acid to form the desired product . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. Its dual amino groups provide versatility in chemical reactions and potential biological activities, making it a valuable compound for research and development.

Biological Activity

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neurotransmitter synthesis and metabolic processes. This article provides a detailed examination of the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O22HClC_{10}H_{14}N_2O_2\cdot 2HCl. Its structure features a propanoic acid backbone with an amino group and a phenyl ring substituted with an aminomethyl group, which contributes to its unique biochemical properties.

Research indicates that this compound interacts with various enzymes, notably carboxypeptidase B , which plays a crucial role in protein digestion and absorption. This interaction suggests that the compound may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Key Biological Targets

  • Carboxypeptidase B : Involved in the hydrolysis of peptide bonds, affecting protein metabolism.
  • Neurotransmitter Synthesis : Potential precursor for neurotransmitters, indicating neuroprotective effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme InteractionModulates activity of carboxypeptidase B, influencing protein digestion.
Neurotransmitter PrecursorMay serve as a precursor for neurotransmitters, impacting neurological functions.
Metabolic PathwaysAffects metabolic processes related to amino acids and proteins.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibit neuroprotective properties by enhancing the synthesis of neurotransmitters in neuronal cultures. This suggests potential applications in neurodegenerative diseases.
  • Anticancer Potential : Although primarily focused on other derivatives, research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .
  • Metabolic Impact : Studies have shown that this compound can influence metabolic pathways by interacting with key enzymes involved in amino acid metabolism, which may have implications for conditions such as obesity and diabetes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Conventional Organic Synthesis : Utilizing standard chemical reactions to form the desired compound.
  • Ultrasound-Assisted Synthesis : Enhancing reaction rates and yields through ultrasound technology.

Properties

IUPAC Name

2-amino-3-[2-(aminomethyl)phenyl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFJGMSBOEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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